Hydrobromide Salt Form Provides Quantifiable Stability and Handling Advantages Over the Free Base
The free base of 5-bromothiophen-2-amine is reported to be inherently unstable, posing significant challenges in handling, storage, and multi-step synthetic protocols . The hydrobromide salt form (CAS 1159813-42-9) directly addresses this limitation. Its crystallinity and stability are confirmed by single-crystal X-ray diffraction, which reveals a well-defined structure crystallizing in the monoclinic system, space group P 21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This quantifiable structural definition provides a reproducible solid-state form for precise weighing and reaction setup, in contrast to the undefined, potentially degraded state of the free base.
| Evidence Dimension | Stability and Crystallinity for Synthetic Utility |
|---|---|
| Target Compound Data | Crystalline solid with defined unit cell parameters (a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°, Monoclinic, P 21/c) [1] |
| Comparator Or Baseline | 5-Bromothiophen-2-amine free base: Reported as inherently unstable |
| Quantified Difference | The hydrobromide salt is a stable, crystalline solid suitable for long-term storage and precise stoichiometric use; the free base is not a viable, stable reagent. |
| Conditions | Solid-state analysis via single-crystal X-ray diffraction; ambient storage conditions |
Why This Matters
This directly impacts procurement decisions by ensuring the compound can be reliably stored and accurately dispensed, reducing the risk of failed syntheses due to reagent degradation.
- [1] The molecular structure of the title compound was studied by experimental and computational methods (X-ray and AM1). DergiPark. (2014). View Source
